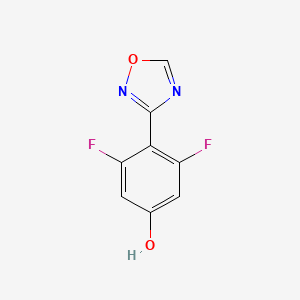![molecular formula C10H16O3 B15331451 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B15331451.png)
7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-1,9-dioxaspiro[55]undecan-4-one is a spiro compound characterized by a unique bicyclic structure that includes a spiro junction
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 50-100°C)
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the spiro junction.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles like sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted spiro compounds
科学的研究の応用
7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing spirocyclic drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. The spiro structure allows for unique interactions with enzymes and receptors, potentially leading to biological effects. The pathways involved may include inhibition of microbial growth or modulation of enzyme activity.
類似化合物との比較
Similar Compounds
- 1,7-Dioxaspiro[5.5]undecane
- 1,3-Dioxane derivatives
- 1,3-Dithiane derivatives
Uniqueness
7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one is unique due to its specific spiro structure and the presence of a methyl group, which can influence its reactivity and biological activity. Compared to other spiro compounds, it may offer distinct advantages in terms of stability and functionality.
特性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC名 |
11-methyl-1,9-dioxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C10H16O3/c1-8-7-12-5-3-10(8)6-9(11)2-4-13-10/h8H,2-7H2,1H3 |
InChIキー |
AYCMVCZMZULRCZ-UHFFFAOYSA-N |
正規SMILES |
CC1COCCC12CC(=O)CCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



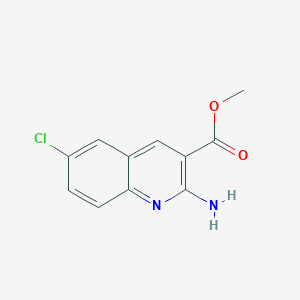

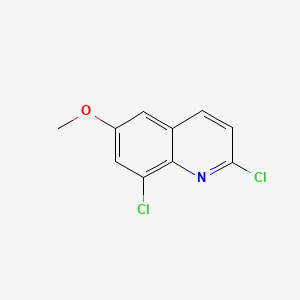
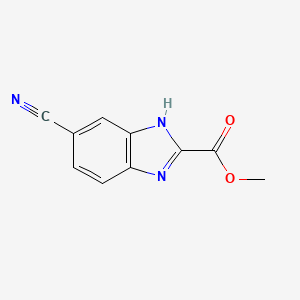
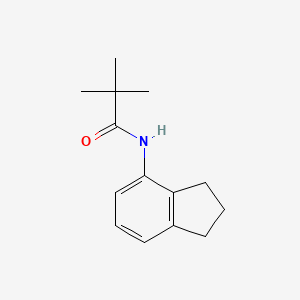
![7-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B15331416.png)
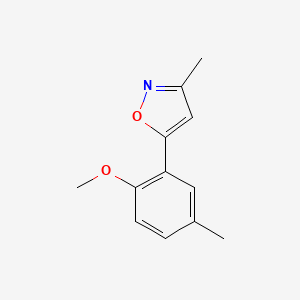

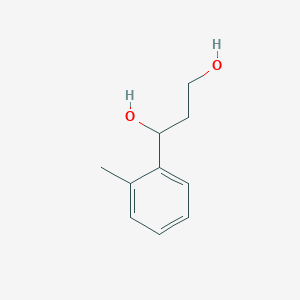
![2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15331441.png)
![5-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15331444.png)

